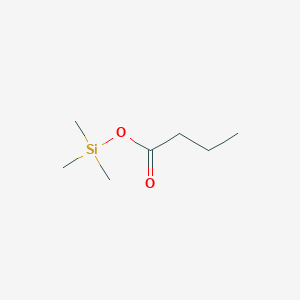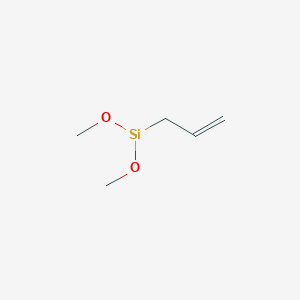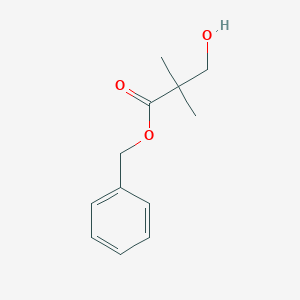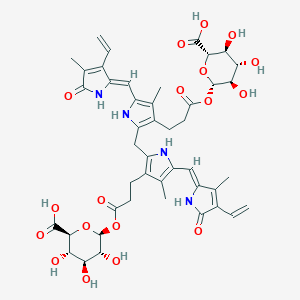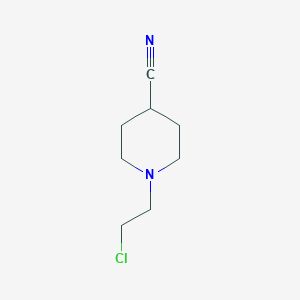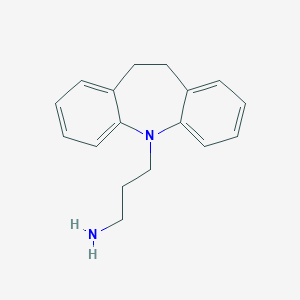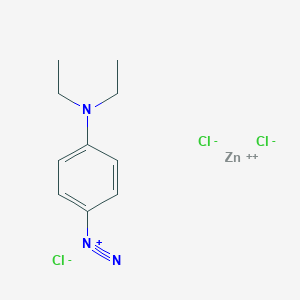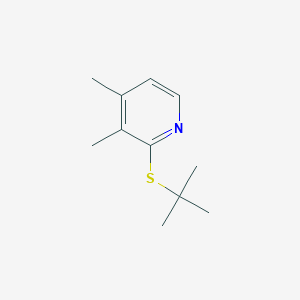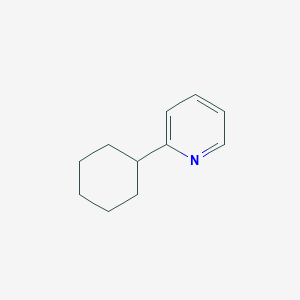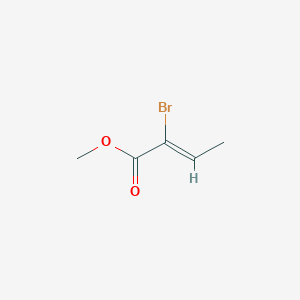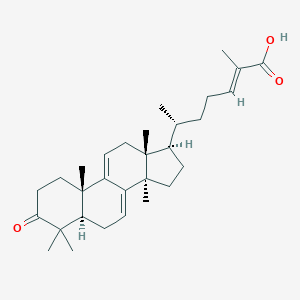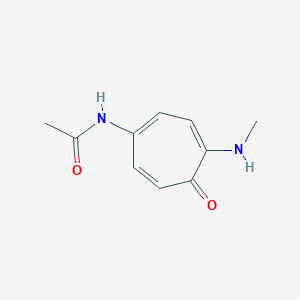
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Effets Biochimiques Et Physiologiques
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to exhibit significant biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. It also exhibits potent antioxidant activity, which can protect cells from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has several advantages for laboratory experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. However, it also has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-. One potential direction is to investigate its potential applications in the treatment of various inflammatory and neurodegenerative diseases. Another direction is to explore its potential as a natural antioxidant supplement. Additionally, further studies are needed to elucidate its exact mechanism of action and to optimize its synthesis method for improved yield and purity.
Conclusion:
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to explore its various applications.
Méthodes De Synthèse
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through a multi-step process involving the reaction of 4-methylaminobenzaldehyde with malonic acid followed by decarboxylation and cyclization. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit significant anti-inflammatory, antioxidant, and neuroprotective properties.
Propriétés
Numéro CAS |
18188-68-6 |
|---|---|
Nom du produit |
Acetamide, N-(4-(methylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
Formule moléculaire |
C10H12N2O2 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
N-[4-(methylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C10H12N2O2/c1-7(13)12-8-3-5-9(11-2)10(14)6-4-8/h3-6H,1-2H3,(H,11,14)(H,12,13) |
Clé InChI |
RFMKTEVOKJTKOQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NC |
SMILES canonique |
CC(=O)NC1=CC=C(C(=O)C=C1)NC |
Autres numéros CAS |
18188-68-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
